6-(2-methyl-4-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-methyl-4-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione: , also known by its systematic name Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate , is a chemical compound with the following molecular formula:
C17H16N2O6
. It belongs to the pyrrolopyridine family and exhibits interesting properties due to its unique structure.Preparation Methods
Industrial Production: As of now, there is no large-scale industrial production method specifically targeting this compound. research and development efforts continue to explore efficient and scalable synthetic routes.
Chemical Reactions Analysis
Reactivity:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Can be reduced to generate different derivatives.
Substitution: Exhibits reactivity toward nucleophiles, allowing substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a suitable catalyst.
Substitution: Nucleophiles like amines or alkoxides.
Major Products: The specific products formed during these reactions depend on reaction conditions and substituents. Detailed studies are needed to elucidate the exact outcomes.
Scientific Research Applications
Chemistry:
Building Blocks: Used as a building block in the synthesis of more complex molecules.
Catalysis: Investigated for potential catalytic applications due to its unique structure.
Drug Discovery: Researchers explore its pharmacological properties for potential drug development.
Biological Activity: Studies assess its impact on cellular processes and potential therapeutic targets.
Materials Science: Investigated for applications in materials, such as organic semiconductors or functional coatings.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to unravel the details.
Comparison with Similar Compounds
While this compound is relatively unique, it shares structural features with related pyrrolopyridines. Notable similar compounds include:
Nicardipine: A calcium channel blocker used in cardiovascular medicine .
Other Pyrrolopyridines: Explore related compounds within the same family.
Properties
Molecular Formula |
C14H9N3O4 |
---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
6-(2-methyl-4-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C14H9N3O4/c1-8-7-9(17(20)21)4-5-11(8)16-13(18)10-3-2-6-15-12(10)14(16)19/h2-7H,1H3 |
InChI Key |
JIWCKJMDDDFHCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.